3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid
Description
3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl-derived carboxylic acid featuring a hydroxyl (-OH) group at the 3'-position and a carboxylic acid (-COOH) group at the 2-position. This compound serves as a key intermediate in organic synthesis, particularly in hypervalent iodine-mediated reactions. For example, Deng et al. Its bifunctional nature (acidic and phenolic groups) enables diverse reactivity, making it valuable in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
2-hydroxy-6-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMKSYKFEDJPMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-[1,1’-biphenyl]-2-carboxylic acid typically involves several steps. One common method includes the Suzuki coupling reaction between 2-bromo-1-hydroxybenzene and 3-carboxyphenylboronic acid. The reaction is catalyzed by palladium(II) acetate (Pd(OAc)2) in the presence of a base such as sodium carbonate (Na2CO3) and a solvent like water or ethanol. The reaction mixture is heated to around 50°C for several hours to yield the desired product .
Industrial Production Methods
For large-scale industrial production, the process is optimized to increase yield and reduce costs. This involves using readily available raw materials, minimizing the number of reaction steps, and employing less toxic reagents. The industrial method may also include hydrogenation and debenzylation steps under catalytic conditions using palladium on carbon (Pd/C) to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 3-oxo-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: Formation of 3-hydroxy-[1,1’-biphenyl]-2-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile building block in organic chemistry for synthesizing more complex molecules. Its unique hydroxyl and carboxylic acid functional groups allow for further derivatization and functionalization.
Biology
- Enzyme Inhibition Studies : Research indicates that 3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid may act as an enzyme inhibitor. It has been investigated for its potential to modulate various biochemical pathways, particularly those involved in inflammatory responses .
Medicine
- Anti-inflammatory and Anticancer Properties : The compound has been explored for its anti-inflammatory effects, showing promise in reducing inflammatory markers in cultured cells. Furthermore, it exhibits potential anticancer properties by affecting cellular signaling pathways related to proliferation and apoptosis .
Industry
- Polymer Production : In industrial applications, this compound is utilized in the production of polymers and advanced materials due to its ability to enhance material properties through chemical modifications.
Antimicrobial Activity
A study conducted by Obaiah et al. demonstrated that synthesized compounds from biphenyl derivatives, including this compound, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggest its potential use as a therapeutic agent in treating bacterial infections.
Anti-inflammatory Research
In another significant study focusing on phenolic compounds' anti-inflammatory properties, derivatives similar to this compound were shown to significantly reduce levels of inflammatory markers in macrophage cultures. This highlights its therapeutic potential in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-Hydroxy-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with biological molecules, influencing their function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The position and type of substituents on the biphenyl backbone significantly influence acidity, solubility, and reactivity. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) groups (e.g., 3'-nitro analog) enhance acidity but reduce solubility in non-polar solvents .
- Electron-Donating Groups (EDGs) : Methyl (-CH₃) groups improve solubility in organic solvents (e.g., hexane/EtOAC mixtures) and stabilize intermediates in Ru-catalyzed C–H activation .
- Hydroxyl (-OH) Positioning: The 3'-OH group in the target compound enables unique dearomatization pathways, unlike 4'-OH analogs, which are more common in polyphenol synthesis .
Key Observations :
- Catalyst Dependency: Ruthenium catalysts dominate C–H activation for methyl and iodo substituents , while palladium facilitates Suzuki coupling for nitro and amino derivatives .
- Yield Optimization : Steric hindrance from substituents (e.g., 4'-iodo) reduces yields compared to less bulky analogs (e.g., 3-methyl) .
Biological Activity
3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid, a biphenyl derivative, has garnered attention for its diverse biological activities. This compound is characterized by a hydroxyl group and a carboxylic acid group, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a phenolic acid. Its structure can be represented as follows:
- Molecular Formula : C13H10O3
- Molecular Weight : 218.22 g/mol
The presence of functional groups such as hydroxyl (-OH) and carboxylic acid (-COOH) enhances its biological reactivity.
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.
- Enzyme Modulation : It acts as an inhibitor or modulator of various enzymes involved in metabolic pathways, including those related to inflammation and cancer progression.
- Metal Chelation : The compound can chelate metal ions, which may contribute to its protective effects against metal-induced toxicity.
Anticancer Properties
Research indicates that this compound has potential anticancer properties. A study demonstrated its cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231) and colorectal (COLO201) cancer cells. The compound displayed a selective cytotoxicity index (SCI), indicating its ability to preferentially kill cancer cells while sparing normal cells .
| Cell Line | CC50 (µM) | Selective Cytotoxicity Index |
|---|---|---|
| MDA-MB-231 | >10 | Low |
| COLO201 | <1 | High |
| A549 | >10 | Low |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It modulates the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation. This makes it a candidate for treating inflammatory diseases.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions .
Study on Cytotoxicity
In a detailed study assessing the cytotoxic effects of various biphenyl derivatives, this compound was tested against multiple tumor cell lines using the MTT assay. Results indicated that it effectively reduced cell viability in sensitive lines while exhibiting minimal toxicity towards normal fibroblasts .
Enzyme Inhibition Research
Another study focused on the enzyme inhibition potential of this compound, revealing that it significantly inhibited key enzymes involved in cancer metabolism. This inhibition was linked to reduced tumor growth in animal models .
Q & A
Basic: What safety protocols should be followed when handling 3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid?
Answer:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use P95 respirators for minor exposure and OV/AG/P99 respirators for higher aerosol concentrations .
- Ventilation: Ensure local exhaust ventilation to avoid dust or vapor inhalation. Handle in a fume hood during synthesis or purification .
- Emergency Measures: For skin contact, wash with soap and water; for eye exposure, rinse with water for ≥15 minutes. Avoid dust generation during spills and dispose of waste in sealed containers .
Basic: What synthetic routes are available for this compound?
Answer:
- Hypervalent Iodine-Mediated Dearomatization: Use stoichiometric PhI(OAc)₂ or catalytic chiral aryl-λ³-iodane to promote alkoxy-oxylactonization and dearomatization. This yields polycyclic cyclohexadienones under mild conditions (room temperature, <24 hours) .
- Bromomethyl Intermediate Derivatization: Methyl 4'-bromomethyl biphenyl-2-carboxylate (CAS 114772-38-2) can serve as a precursor for functional group transformations, though specific protocols require optimization .
Advanced: How can discrepancies in reported physical properties of this compound be resolved?
Answer:
- Data Gaps: Some safety data sheets lack basic physicochemical data (e.g., melting point, solubility) , while others report melting points (e.g., 164–169°C for related biphenylcarboxylic acids) .
- Methodological Consistency: Use standardized techniques:
Advanced: How can hypervalent iodine-mediated reactions be optimized for this compound’s derivatization?
Answer:
- Catalytic vs. Stoichiometric Conditions: For scalability, replace stoichiometric PhI(OAc)₂ with catalytic chiral aryl-λ³-iodane (generated in situ). This reduces iodine waste and improves enantioselectivity in polycyclic product formation .
- Reaction Monitoring: Use TLC or in situ FTIR to track dearomatization progress. Adjust solvent polarity (e.g., dichloromethane vs. acetonitrile) to stabilize intermediates .
Basic: What analytical methods confirm the structure of this compound post-synthesis?
Answer:
- Spectroscopic Techniques:
- Chromatography: HPLC with UV detection (λ = 254 nm) validates purity. Use C18 columns and acetonitrile/water gradients .
Advanced: What role does this compound play in synthesizing bioactive molecules?
Answer:
- DNA Polymerase Inhibitors: The hypervalent iodine-mediated reaction produces polycyclic cyclohexadienones, which show inhibitory activity against DNA polymerase. Optimize substituents on the biphenyl scaffold to enhance binding affinity .
- Pharmaceutical Intermediates: Derivatives like telmisartan (a biphenyl-carboxylic acid analog) are antihypertensive agents. Explore similar modifications for angiotensin II receptor antagonism .
Advanced: How to address stability challenges during storage and handling?
Answer:
- Storage Conditions: Store in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the carboxylic acid group .
- Degradation Analysis: Monitor via accelerated stability studies (40°C/75% RH for 6 months). Use LC-MS to detect decomposition products like decarboxylated biphenyls .
Basic: What are the key structural analogs of this compound, and how do they differ?
Answer:
- 4'-Substituted Analogs: 4'-Trifluoromethyl or 4'-hydroxy variants (e.g., CAS 84392-17-6 and 67526-82-3) alter electronic properties and solubility. Compare via Hammett constants (σ values) to predict reactivity .
- Ortho vs. Para Substituents: Ortho-hydroxy groups enhance intramolecular hydrogen bonding, affecting acidity (pKa ~2.5–3.0) and crystal packing .
Advanced: How to resolve contradictions in toxicity data for this compound?
Answer:
- Conflicting Classifications: While some sources report acute oral toxicity (H302) and respiratory irritation (H335) , others lack carcinogenicity data .
- In Silico Screening: Use tools like ProTox-II or ECOSAR to predict toxicity endpoints. Validate with in vitro assays (e.g., Ames test for mutagenicity) .
Advanced: What computational methods predict the reactivity of this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
